1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound classified as a benzimidazole derivative. Benzimidazoles are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry for the development of therapeutic agents. This particular compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and material science.
The compound can be synthesized through specific chemical reactions involving 2-(2-methoxyphenoxy)acetaldehyde and 1-ethyl-1H-benzoimidazole, typically under conditions that include the use of bases and solvents like dimethylformamide at elevated temperatures.
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole falls under the category of heterocyclic compounds, specifically within the benzimidazole class. It is characterized by the presence of a benzimidazole core, which is a fused ring system containing both benzene and imidazole rings.
The synthesis of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves a condensation reaction. The primary method includes:
The reaction conditions are crucial for optimizing yield and minimizing by-products. The use of continuous flow reactors in industrial settings can enhance efficiency and consistency in producing this compound on a larger scale.
The molecular structure of 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole features:
The molecular formula is , with a molecular weight of approximately 286.34 g/mol. The compound's structure can be visualized using molecular modeling software to assess spatial arrangements and interactions.
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions:
Reactions typically involve:
The mechanism of action for 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert biological effects by inhibiting or activating these targets, which can lead to various pharmacological outcomes depending on the context of its application.
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular dynamics .
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole has several notable applications:
The benzimidazole scaffold—a bicyclic system fusing benzene and imidazole rings—serves as a privileged structural motif in medicinal chemistry due to its versatile bioactivity profile and capacity for targeted molecular modifications. Classified under organic heterobicyclic compounds (CHEBI:22715), this pharmacophore exhibits planarity and aromaticity, enabling π-π stacking interactions with biological targets like enzymes and receptors [5]. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors or donors, facilitating binding to biomolecular sites, while the C2 position serves as a key modification site for enhancing specificity [5] [8].
Benzimidazole derivatives underpin numerous therapeutic agents, including antiparasitics (albendazole), antivirals (maribavir), and antihypertensives (candesartan). Their broad utility stems from structural mimicry of purine bases, allowing competitive inhibition of ATP- or nucleotide-binding sites in target proteins [5]. The scaffold’s synthetic accessibility further enables diverse functionalization, as evidenced by commercial derivatives like 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole (EVT-2825755), which exhibits antifungal properties through enzyme inhibition [3].
Table 1: Clinically Relevant Benzimidazole-Based Drugs
Compound Name | Therapeutic Class | Key Structural Features |
---|---|---|
Albendazole | Anthelmintic | Carbamate at C2, methylthio at C5 |
Omeprazole | Antiulcer | Pyridylmethylsulfinyl at C2 |
2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole | Antifungal (research) | Methoxyphenoxymethyl at C2, propyl at N1 |
Substituents at the N1 and C2 positions critically modulate benzimidazole derivatives' physicochemical properties and bioactivity. N-Alkylation (e.g., ethyl, propyl, or ethoxyethyl groups) enhances lipophilicity and membrane permeability, as demonstrated by compounds like 1-(2-ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole (EVT-2822683), which exhibits improved CNS penetration due to its ethoxyethyl chain [6]. Alkyl groups also influence metabolic stability by sterically blocking oxidative sites on the heterocyclic core [5].
Phenoxymethyl modifications at C2 introduce steric bulk and electronic effects. The 2-methoxyphenoxy moiety—present in 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CID 687911)—contributes to hydrogen bonding via its methoxy oxygen while enhancing hydrophobic interactions through its aromatic ring [1] [3]. This modification is pivotal in optimizing target binding, as seen in patent AU2005298986A1, where phenoxymethyl benzimidazoles act as cannabinoid receptor modulators for obesity and diabetes treatment [7].
Table 2: Impact of Substituents on Benzimidazole Properties
Substituent Position | Group | Molecular Weight Contribution | Hydrogen Bonding Capacity | Bioactivity Enhancement |
---|---|---|---|---|
N1 | Ethyl (C₂H₅) | +29 Da | None | Metabolic stability |
N1 | 2-Ethoxyethyl | +89 Da | Acceptor (ether oxygen) | CNS penetration |
C2 | Phenoxymethyl | +108 Da | Acceptor (ether oxygen) | Receptor affinity |
C2 | 2-Methoxyphenoxymethyl | +138 Da | Acceptor (two ether oxygens) | Target selectivity |
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (C₁₇H₁₈N₂O₂, CID 687911) represents a strategically designed derivative combining N-ethylation with ortho-methoxy-substituted phenoxymethyl C2 functionalization [1]. This configuration balances lipophilicity (calculated logP ~3.2) and polar surface area (~44 Ų), aligning with Lipinski’s criteria for drug-likeness [6]. The ethyl group at N1 prevents undesired metabolism observed in N-H analogs, while the 2-methoxyphenoxy group enables dual-mode binding:
This compound’s structural framework is validated by closely related analogs with reported bioactivities. For example, 2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole (CAS 612049-72-6) inhibits fungal growth via cytochrome P450 disruption [3], while 1-(2-ethoxyethyl)-2-(phenoxymethyl)benzimidazole (CAS 488792-82-1) modulates neuronal receptors [6]. The target molecule’s ether linkages also confer synthetic flexibility, permitting late-stage diversification via nucleophilic substitution or reduction [3] [7]. Its molecular weight (282.34 g/mol) and rotatable bond count (5) further suggest favorable oral bioavailability, making it a robust candidate for lead optimization in anticancer, antimicrobial, or CNS drug discovery programs.
Table 3: Structural and Functional Comparison of Key Analogs
Compound Name | Molecular Formula | CAS/CID | Reported Bioactivity | Key Structural Distinction |
---|---|---|---|---|
1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole | C₁₇H₁₈N₂O₂ | CID 687911 | Under investigation | N1-Ethyl, C2-ortho-methoxyphenoxy |
2-[(2-Methoxyphenoxy)methyl]-1-propylbenzimidazole | C₁₈H₂₀N₂O₂ | 612049-72-6 | Antifungal | N1-Propyl |
1-(2-Ethoxyethyl)-2-(phenoxymethyl)-1H-1,3-benzodiazole | C₁₈H₂₀N₂O₂ | 488792-82-1 | Neuronal receptor modulation | N1-Ethoxyethyl, C2-unsubstituted phenoxy |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1